Tris(2,2'-bipyridine)nickel dichloride
Description
Historical Trajectory and Evolution of Nickel-Bipyridine Coordination Chemistry
The journey of nickel-bipyridine coordination chemistry is intrinsically linked to the history of the 2,2'-bipyridine (B1663995) (bpy) ligand itself, which was first synthesized in 1888. nih.gov The 1930s saw a surge in the study of bpy coordination chemistry, driven by improved synthetic methods for the ligand and a growing interest in inorganic chemistry. nih.gov Early work focused on characterizing complexes with a 3:1 ligand-to-metal ratio, such as the iron analogue [Fe(bpy)₃]²⁺. nih.gov
Nickel's role in catalysis began to be recognized in the late 19th and early 20th centuries, with Paul Sabatier's Nobel Prize-winning work on hydrogenation using nickel catalysts. shenvilab.org The subsequent exploration of organonickel chemistry paved the way for the development of sophisticated nickel complexes for a variety of chemical transformations. The combination of nickel with the versatile 2,2'-bipyridine ligand proved to be particularly fruitful. The stability and unique electronic properties of nickel-bipyridine complexes made them ideal candidates for a range of applications. Over the years, research has evolved from the synthesis and characterization of simple complexes to the intricate design of catalysts for complex organic reactions and photoredox processes. acs.orgnih.gov
Fundamental Significance of [Ni(bpy)₃]Cl₂ in Inorganic and Organometallic Research
The fundamental significance of [Ni(bpy)₃]Cl₂ lies in its versatile electronic structure and its ability to participate in a variety of chemical reactions. The nickel center in this complex can exist in multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which is a key feature for its catalytic activity. acs.orgnih.gov The 2,2'-bipyridine ligands are not merely spectators; they are redox-active and can accept and donate electrons, thereby stabilizing the different oxidation states of the nickel center. acs.org
This compound serves as a valuable precursor for the synthesis of other nickel complexes. The chloride ligands can be readily substituted by other ligands, allowing for the fine-tuning of the complex's steric and electronic properties. This tunability is crucial for designing catalysts with specific reactivity and selectivity.
In organometallic research, [Ni(bpy)₃]Cl₂ and its derivatives are extensively used as catalysts, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The complex's ability to facilitate these transformations stems from its capacity to undergo key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. nih.gov
The structure of the [Ni(bpy)₃]²⁺ cation has been a subject of detailed study. X-ray diffraction studies have revealed an octahedral coordination geometry around the nickel ion, with the three bipyridine ligands arranged in a propeller-like fashion. researchgate.net
Structural and Physical Properties of [Ni(bpy)₃]Cl₂
| Property | Value |
| Chemical Formula | C₃₀H₂₄Cl₂N₆Ni |
| Molar Mass | 598.1 g/mol nih.gov |
| IUPAC Name | nickel(2+);2-pyridin-2-ylpyridine;dichloride nih.gov |
| CAS Number | 14751-84-9 nih.gov |
| Appearance | Solid |
| Crystal System (for related structures) | Monoclinic researchgate.netresearchgate.net |
| Magnetic Moment (for related structures) | Paramagnetic, ~3.13–3.17 BM researchgate.net |
Research Trajectories and Academic Objectives Pertaining to the Chemical Compound
Current research on Tris(2,2'-bipyridine)nickel dichloride and related complexes is vibrant and multifaceted, with several key trajectories aimed at addressing contemporary scientific challenges.
One major area of focus is photoredox catalysis . Researchers are exploring the use of [Ni(bpy)₃]Cl₂ and its derivatives in light-driven chemical reactions. acs.orgnih.gov The objective is to develop sustainable and energy-efficient synthetic methods by harnessing visible light to drive chemical transformations. A significant goal within this area is the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks, such as carbon monoxide (CO). researchgate.netresearchgate.net This research addresses the pressing need for carbon capture and utilization technologies. In these systems, a photosensitizer absorbs light and then transfers energy or an electron to the nickel complex, which in turn catalyzes the desired reaction. researchgate.net
Another important research direction is the development of novel cross-coupling reactions . While nickel-bipyridine complexes are already established catalysts, the academic objective is to expand their substrate scope, improve their efficiency, and enable the formation of previously inaccessible chemical bonds. acs.org This includes the activation of challenging chemical bonds, such as C-O and C-Cl bonds, which are often found in abundant and inexpensive starting materials. shenvilab.orgnih.gov
Furthermore, there is a growing interest in understanding the mechanistic details of reactions catalyzed by nickel-bipyridine complexes. acs.orgnih.gov Advanced spectroscopic and computational techniques are being employed to elucidate the structures and reactivities of key catalytic intermediates. The objective is to gain a fundamental understanding of how these catalysts function, which will enable the rational design of more efficient and selective catalysts in the future.
Finally, the synthesis of novel materials based on nickel-bipyridine building blocks is an active area of research. The self-assembly properties of these complexes are being utilized to construct supramolecular architectures with unique photophysical and electronic properties. smolecule.com The academic objective is to create new materials for applications in areas such as molecular recognition, sensing, and electronics.
Key Research Findings on [Ni(bpy)₃]Cl₂ and Related Complexes
| Research Area | Key Findings |
| Photocatalytic CO₂ Reduction | [Ni(bpy)₃]Cl₂ in conjunction with a photosensitizer like cadmium sulfide (B99878) (CdS) can act as an effective molecular catalyst for the reduction of CO₂ to CO under visible light irradiation. researchgate.netresearchgate.net |
| Cross-Coupling Reactions | Nickel-bipyridine complexes facilitate a wide range of C-C and C-heteroatom bond-forming reactions. Recent studies focus on the activation of strong C-Cl bonds. acs.orgnih.gov |
| Mechanistic Studies | The catalytic cycle often involves Ni(I), Ni(II), and Ni(III) intermediates. The bipyridine ligand plays a crucial role in stabilizing these various oxidation states. acs.orgnih.gov |
| Structural Characterization | The [Ni(bpy)₃]²⁺ cation typically adopts a distorted octahedral geometry. The overall crystal structure can be influenced by the counter-anions and the presence of solvent molecules. researchgate.netresearchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H24Cl2N6Ni |
|---|---|
Molecular Weight |
598.1 g/mol |
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
XAIQSEVZIDIIIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Techniques for Tris 2,2 Bipyridine Nickel Dichloride and Its Derivatives
Conventional Synthetic Routes and Optimization Strategies for [Ni(bpy)₃]Cl₂
The synthesis of the cationic complex Tris(2,2'-bipyridine)nickel(II), [Ni(bpy)₃]²⁺, is a foundational procedure in coordination chemistry. The associated dichloride salt is typically prepared through straightforward and well-established methods.
Solution-Phase Synthesis Protocols
The most common and direct method for preparing [Ni(bpy)₃]Cl₂ is through solution-phase synthesis. This protocol involves the direct reaction of a nickel(II) salt with 2,2'-bipyridine (B1663995) in a suitable solvent.
A typical synthesis involves dissolving a hydrated nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a solvent like water or ethanol. researchgate.netresearchgate.net To this solution, three molar equivalents of 2,2'-bipyridine, also dissolved in the same solvent, are added. The reaction mixture is often stirred, and gentle heating or refluxing may be applied to ensure the reaction goes to completion. dergipark.org.tr The formation of the intensely colored tris-chelated nickel(II) complex is usually visually apparent. Upon cooling, the product, [Ni(bpy)₃]Cl₂, often precipitates from the solution and can be isolated by filtration, washed with a small amount of cold solvent and diethyl ether, and dried. Similar procedures are used to prepare analogous complexes with different counter-anions, such as trifluoroacetate (B77799) or perchlorate, by starting with the corresponding nickel(II) salt or by metathesis. nih.govresearchgate.net
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods, which are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, are powerful techniques for synthesizing crystalline materials, particularly coordination polymers. While these methods are not the standard approach for preparing discrete molecular complexes like [Ni(bpy)₃]Cl₂, they have been employed for the synthesis of other nickel complexes involving related ligands.
For instance, research into the solvothermal synthesis of a nickel(II)-terephthalate complex demonstrated that the choice of solvent (e.g., water, DMF, or a mixture) significantly impacts the crystallinity and morphology of the final product. researchgate.net These studies, conducted at temperatures around 150°C, highlight the potential of solvothermal techniques to control the solid-state structure of nickel coordination compounds. researchgate.net Although less common for the specific synthesis of [Ni(bpy)₃]Cl₂, the principles of solvothermal synthesis are relevant for producing novel, extended network structures based on nickel and bipyridine-type linkers.
Methodological Control of Reaction Conditions for Yield and Purity
The yield and purity of [Ni(bpy)₃]Cl₂ are highly dependent on the precise control of reaction conditions. Key parameters include stoichiometry, solvent choice, and precursor purity.
Stoichiometry: The molar ratio of the nickel(II) salt to the 2,2'-bipyridine ligand is the most critical factor in determining the final product. While a 1:3 molar ratio of Ni(II) to bipyridine is required to form the tris-chelated complex [Ni(bpy)₃]²⁺, using different ratios can lead to the formation of mono- and bis-bipyridine complexes. For example, reacting the precursors in a 1:1 or 1:2 ratio can yield [Ni(bpy)(H₂O)₄]²⁺ or [Ni(bpy)₂(H₂O)₂]²⁺ species, respectively.
Solvent Effects: The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and the ease of product isolation. In some cases, solvent choice can even alter the final structure's crystallinity. researchgate.net
Precursor Purity: The purity of the starting materials, particularly the 2,2'-bipyridine ligand, is essential. Contaminants in the ligand, such as pyrrole (B145914) in the pyridine (B92270) used for bipyridine synthesis, can significantly lower the yield of the desired complex. orgsyn.org
Synthesis of Ligand-Modified Tris(2,2'-bipyridine)nickel Complexes
Modifying the 2,2'-bipyridine ligand with various substituents is a primary strategy for tuning the steric and electronic properties of the resulting nickel complexes.
Influence of Substituted Bipyridine Ligands on Complex Formation
The introduction of functional groups onto the bipyridine framework has a profound impact on the formation, stability, and properties of the corresponding nickel complexes. Substituents can exert influence through steric hindrance, electronic effects, and by introducing new coordination functionalities.
Steric Effects: Bulky substituents, particularly near the nitrogen donor atoms (e.g., in the 6 and 6'-positions), can hinder or even prevent the coordination of the ligand to the nickel center. nih.gov Research on a series of bipyridine ligands with increasingly bulky groups in the 6,6'-positions demonstrated that while smaller substituents were tolerated, larger groups impeded the formation of the desired nickel complexes. nih.gov
Electronic Effects: Electron-donating or electron-withdrawing groups on the bipyridine rings alter the electron density at the nitrogen atoms, thereby modifying the ligand's σ-donating and π-accepting capabilities. This, in turn, influences the stability and reactivity of the resulting nickel complex. acs.org For example, tris-chelated nickel(II) complexes have been successfully synthesized using bipyridine ligands substituted with electron-donating groups like 4,4'-dimethyl and 4,4'-dimethoxy. nih.gov
Modified Denticity: Ligands can be designed with appended coordinating groups, leading to "flexidentate" behavior. A 2,2'-bipyridine derivative featuring an appended aza-crown ether macrocycle was shown to coordinate to nickel in either a tetradentate (κ⁴) or hexadentate (κ⁶) fashion, depending on the presence or absence of other coordinating ligands like chloride. chemrxiv.org
The following table summarizes the impact of various substituted bipyridine ligands on nickel complex formation.
| Ligand Type | Substituents | Key Influence on Complex Formation | Reference(s) |
| Sterically Hindered | 6-Me, 6,6'-di-Me, 6,6'-di-iPr, etc. on a 4,4'-tBu₂-bpy frame | Bulkier groups in the 6,6'-positions can hinder or prevent coordination to the nickel center. | nih.gov |
| Electronically Modified | 4,4'-dimethyl; 4,4'-dimethoxy | Readily form stable, six-coordinate, distorted octahedral [Ni(NN)₃]²⁺ complexes. | nih.gov |
| Flexidentate | Appended aza-crown ether macrocycle | Ligand denticity can change from κ⁴ to κ⁶ depending on the coordination environment, demonstrating structural flexibility. | chemrxiv.org |
| Photoactive | Carbazole moieties | Forms a photoactive nickel complex that can participate in photocatalysis. | researchgate.net |
Preparation of Binuclear Nickel-Bipyridine Complexes
Binuclear complexes, containing two nickel centers within a single molecular entity, are of significant interest. Their synthesis typically involves the use of bridging ligands that can coordinate to two metal ions simultaneously.
One strategy involves using simple anionic ligands as bridges. A binuclear nickel(II) complex, [{NiCl(6-mbipy)}₂(μ-Cl)₂], was prepared by reacting NiCl₂·6H₂O with 6-methyl-2,2'-bipyridine (B1582009) (6-mbipy). ijcce.ac.ir In the resulting structure, two [NiCl(6-mbipy)] units are linked by two bridging chloride ligands, creating a five-coordinate, slightly distorted square-pyramidal geometry around each nickel ion. ijcce.ac.ir
Another approach utilizes more complex, specifically designed bridging ligands. Binuclear nickel(II) complexes of the type [Ni₂(μ-O₂P(H)Ar)₂(bpy)₄]Br₂ have been synthesized by reacting a pre-formed nickel-bipyridine species with arylphosphinic acids. uni-heidelberg.de In these structures, the two nickel centers, each also coordinated by two bipyridine ligands, are doubly bridged by two arylphosphinato ligands. uni-heidelberg.de
The table below outlines examples of synthesized binuclear nickel-bipyridine complexes.
| Complex Formula | Bridging Ligand(s) | Nickel Coordination Environment | Reference(s) |
| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Chloride (Cl⁻) | Five-coordinate, distorted square-pyramidal | ijcce.ac.ir |
| [Ni₂(μ-O₂P(H)Ar)₂(bpy)₄]Br₂ | Arylphosphinato (ArP(H)O₂⁻) | Six-coordinate, distorted octahedral | uni-heidelberg.de |
Structural Elucidation and Crystallographic Analysis of Tris 2,2 Bipyridine Nickel Dichloride Systems
Single Crystal X-ray Diffraction Studies of [Ni(bpy)₃]Cl₂ and Related Anion Systems
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive technique for elucidating the precise three-dimensional structure of crystalline materials. Through this method, detailed information regarding bond lengths, bond angles, and the spatial arrangement of atoms has been obtained for the [Ni(bpy)₃]²⁺ cation with various counter-anions, including chloride, perchlorate, thiocyanate (B1210189), and tetrachlorozincate. researchgate.net These studies provide a foundational understanding of the coordination environment around the nickel(II) center and the influence of the counter-anion on the crystal packing. researchgate.netnih.gov The propeller-shaped [M(bpy)₃]ⁿ⁺ cation is chiral, meaning it can exist as either a Δ or Λ enantiomer, and its supramolecular chemistry is largely driven by interactions between the cation and the accompanying anion. researchgate.net
Analysis of Octahedral Coordination Geometry and Distortions in [Ni(bpy)₃]²⁺
In the [Ni(bpy)₃]²⁺ complex cation, the nickel(II) ion is coordinated by six nitrogen atoms from three bidentate 2,2'-bipyridine (B1663995) (bpy) ligands. nih.govwikipedia.org This arrangement results in a six-coordinate, octahedral geometry around the central metal ion. researchgate.net
However, crystallographic analyses consistently reveal that this coordination sphere is not a perfect octahedron but is slightly distorted. nih.govresearchgate.net These distortions are a consequence of the geometric constraints imposed by the chelating bipyridine ligands and the packing forces within the crystal lattice. For instance, in the structure of tris(2,2'-bipyridine)-nickel(II) hexa-molybdate, the Ni²⁺ ion is in a distorted octahedral environment. nih.gov Similarly, the thiocyanate salt, Ni(bipy)₃₂, also adopts a distorted octahedral geometry. researchgate.net The degree and nature of this distortion can be influenced by the counter-anion present in the crystal structure, which affects the crystal system, space group, and unit cell parameters.
| Parameter | [Ni(bpy)₃]Cl₂ | Ni(bpy)₃₂ | [Ni(bpy)₃][ZnCl₄] | Ni(bpy)₃₂ |
|---|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Trigonal | Hexagonal |
| Space Group | C2/c | C2/c | R3c | P6/mcc |
| a (Å) | 13.410 | 17.502 | 13.343 | 13.3747 |
| b (Å) | 22.509 | 10.777 | 13.343 | 13.3747 |
| c (Å) | 23.781 | 16.092 | 58.932 | 21.440 |
| V (ų) | 6921 | 3034.8 | 9087 | 3321.4 |
Intermolecular Interactions and Supramolecular Assembly in Crystalline Phases
In the crystal lattice of [Ni(bpy)₃]Cl₂, numerous weak hydrogen bonds of the type C-H···Cl are observed. These interactions occur between the hydrogen atoms on the aromatic rings of the bipyridine ligands and the chloride counter-anions. mdpi.com While a single C-H···Cl bond is relatively weak, their high abundance throughout the crystal creates a significant network of interactions that contributes substantially to the cohesion and stability of the supramolecular structure. hhu.de The packing in related bipyridinium salts can often be understood by the segregation of the hydrophobic C-H backbones from the hydrophilic regions containing anions and N-H groups. hhu.de
Aromatic π-π stacking is another key non-covalent interaction that directs the crystal packing in [Ni(bpy)₃]Cl₂ and related compounds. rsc.orgwikipedia.org This interaction involves the attractive force between the electron-rich π systems of the bipyridine ligands on adjacent complex cations. nih.gov These interactions can occur in various geometries, such as face-to-face or edge-to-face, and lead to the formation of columns or layers of cations within the crystal structure. hhu.de The interplay of π-π stacking with other non-covalent forces, like hydrogen bonding, results in complex and well-defined three-dimensional crystalline networks. researchgate.netnih.gov
A detailed analysis of the crystal structures of [M(bpy)₃]ⁿ⁺ complexes with halide counterions has revealed a recurring and highly organized supramolecular motif termed the "halide ion embrace". researchgate.netmdpi.com This host-guest phenomenon involves a single halide anion being enveloped by multiple bipyridine ligands from several different surrounding cations.
Two primary types of this embrace have been identified:
Structure Type I : In this motif, a halide ion situated within a sheet of [M(bpy)₃]ⁿ⁺ cations is engaged in up to 12 short C-H···X contacts. These contacts involve the hydrogen atoms at the 3 and 3' positions (H-3 and H-3') of six bipyridine ligands from six different complex cations. researchgate.netmdpi.com
Structure Type II : This arrangement involves halide ions located between sheets of the complex cations. Here, the halide ion also forms 12 short contacts, but these are with the hydrogen atoms at the 5 and 6 positions (H-5 and H-6) of the bipyridine ligands. mdpi.com
These halide embraces represent a sophisticated form of molecular recognition in the solid state, where the array of cations creates a specific pocket that is perfectly suited to host the halide anion through a multitude of weak, yet structurally definitive, interactions. mdpi.com
Powder X-ray Diffraction Analysis for Solid-State Phase Identification and Characterization
Powder X-ray Diffraction (PXRD) is a vital analytical technique used to characterize the solid-state phases of crystalline materials, including tris(2,2'-bipyridine)nickel(II) complexes. It is particularly useful for confirming the identity and purity of a bulk, powdered sample and is indispensable when large, high-quality single crystals suitable for SC-XRD cannot be grown. researchgate.netrsc.org
The powder diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. For novel complexes, the experimental powder pattern can be indexed and refined using computational methods, such as the Le Bail method, to determine the unit cell parameters and space group. researchgate.netugm.ac.id This was successfully applied to the related complex Ni(bipy)₃₂·6H₂O, where the powder data was refined to fit a monoclinic system with the space group P2₁/M. researchgate.netugm.ac.id Such analysis provides crucial structural information even in the absence of single-crystal data and is essential for confirming that the bulk material corresponds to the phase determined by single-crystal analysis. researchgate.netrsc.org
| Figure of Merit | Value |
|---|---|
| Rp | 3.62 |
| Rwp | 5.76 |
| Rexp | 3.48 |
| Goodness of Fitting (GOF) | 2.745 |
| Bragg R-Factor | 0.05 |
Electronic Structure and Spectroscopic Probing of Tris 2,2 Bipyridine Nickel Dichloride
Ligand Field Theory and d-Orbital Splitting in [Ni(bpy)₃]²⁺ Complexes
Ligand field theory (LFT) provides a framework for understanding the electronic structure of coordination compounds by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org In the case of the tris(2,2'-bipyridine)nickel(II) cation, [Ni(bpy)₃]²⁺, the nickel(II) ion possesses a d⁸ electron configuration. The three bidentate 2,2'-bipyridine (B1663995) (bpy) ligands create a pseudo-octahedral coordination environment around the central nickel atom. wiserpub.com
In an octahedral field, the five degenerate d-orbitals of the nickel ion are split into two distinct energy levels: a lower-energy triplet set (t₂g) comprising the dxy, dxz, and dyz orbitals, and a higher-energy doublet set (eg) consisting of the dz² and dx²-y² orbitals. libretexts.orgbyjus.com The energy separation between these levels is denoted as Δo (or 10Dq). libretexts.orgbyjus.com The magnitude of this splitting is influenced by factors such as the charge on the metal ion and the nature of the ligands. libretexts.org For a Ni(II) ion, which is a d⁸ metal, in an octahedral complex, the electronic configuration is t₂g⁶eg². libretexts.org This configuration results in two unpaired electrons, rendering the complex paramagnetic. researchgate.net The 2,2'-bipyridine ligand is considered a strong-field ligand, leading to a significant crystal field splitting energy. bhu.ac.in
UV-Visible Absorption Spectroscopy and Electronic Transition Assignments
The electronic absorption spectrum of tris(2,2'-bipyridine)nickel dichloride in solution is characterized by several intense bands in the ultraviolet (UV) region and weaker bands in the visible region. researchgate.netresearchgate.net These absorptions arise from different types of electronic transitions within the complex.
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Transitions involving the transfer of an electron from a metal-centered orbital to a ligand-centered orbital are known as metal-to-ligand charge transfer (MLCT) transitions. libretexts.org In [Ni(bpy)₃]²⁺, these transitions typically involve the excitation of an electron from the filled t₂g orbitals of the nickel(II) ion to the low-lying π* anti-bonding orbitals of the bipyridine ligands. wikipedia.org MLCT bands are generally intense due to their charge-transfer nature. libretexts.org For instance, in related nickel-bipyridine complexes, these transitions are prominent in the UV-visible spectra. nih.gov
Ligand-Centered (π→π or n→π) Electronic Transitions*
The UV spectrum of [Ni(bpy)₃]²⁺ is dominated by intense absorption bands that are assigned to ligand-centered (LC) transitions. acs.orgacs.org These are primarily π→π* transitions within the aromatic system of the 2,2'-bipyridine ligands. The spectral features in the UV region for [Ni(bpy)₃]²⁺ closely resemble those of the free bipyridine ligand, although they are shifted due to coordination with the metal ion. acs.org For example, the spectrum of [Ni(bpy)₃]²⁺ shows a prominent peak around 33,150 cm⁻¹ (approximately 301 nm), which is identified as a π–π* band origin. acs.org
Spin-Allowed d-d Electronic Transitions and Spectral Interpretation
The visible region of the absorption spectrum of [Ni(bpy)₃]²⁺ displays weaker bands that are characteristic of spin-allowed d-d transitions. researchgate.net For a d⁸ ion in an octahedral field, three spin-allowed transitions are expected, corresponding to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net These transitions are Laporte-forbidden, which accounts for their lower intensity compared to charge transfer or ligand-centered bands. testbook.comlibretexts.org The absorption spectra for octahedral Ni(II) complexes typically show three main bands in the 350-1000 nm region corresponding to these d-d transitions. researchgate.net A weak shoulder, sometimes observed around 700-800 nm, is attributed to a spin-forbidden transition from the ³A₂g to the ¹Eg state. researchgate.net
| Transition Type | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Ligand-Centered (π→π) | ~301 | ~33,150 | A₂ π–π band origin | acs.org |
| d-d | 350-1000 | - | ³A₂g → ³T₂g, ³T₁g(F), ³T₁g(P) | researchgate.net |
| d-d (spin-forbidden) | ~700-800 | - | ³A₂g → ¹Eg | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For paramagnetic complexes like [Ni(bpy)₃]²⁺, the presence of unpaired electrons significantly influences the NMR spectrum. rsc.orgazom.com
Paramagnetic NMR Studies and Spin-Delocalization Mechanisms
In paramagnetic NMR, the signals are often shifted over a much wider range of chemical shifts compared to diamagnetic compounds due to hyperfine interactions between the unpaired electrons and the nuclei. azom.com The study of these hyperfine shifts provides valuable information about the delocalization of the unpaired electron spin density from the metal center onto the ligand framework. acs.orgacs.org
For [Ni(bpy)₃]²⁺, the unpaired electrons in the eg orbitals can delocalize onto the bipyridine ligands through the σ-framework. This spin delocalization causes significant shifts in the proton NMR signals of the bipyridine ligands. acs.orgacs.org The magnitude and direction of these shifts can be used to map the distribution of spin density across the ligand. Evidence suggests that spin delocalization in these types of complexes can occur through both σ and π mechanisms, with contributions from the ligand molecular orbitals. acs.orgacs.org The analysis of proton relaxation data in paramagnetic NMR studies can also provide insights into the electronic relaxation times and the structure of the complex in solution. nih.gov
| Property | Description | Reference |
|---|---|---|
| Electronic Configuration | Ni(II) is a d⁸ ion. In the [Ni(bpy)₃]²⁺ complex, the configuration is t₂g⁶eg². | libretexts.org |
| Magnetic Properties | Paramagnetic due to two unpaired electrons. | researchgate.net |
| Coordination Geometry | Pseudo-octahedral. | wiserpub.com |
| Key UV-Vis Absorption | Intense ligand-centered π→π* bands in the UV region and weaker d-d bands in the visible region. | researchgate.netresearchgate.netresearchgate.netacs.org |
| NMR Characteristics | Paramagnetic NMR spectra show large hyperfine shifts due to spin delocalization from the Ni(II) center to the bipyridine ligands. | azom.comacs.orgacs.org |
Investigation of Ligand Exchange Kinetics via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the kinetics of ligand exchange. While detailed kinetic studies specifically on this compound are not extensively reported, research on related nickel complexes provides significant insights. For instance, investigations into ligand exchange between bipyridine and nickel complexes with tetradentate ligands like Ni(EDDA) and Ni(trien) suggest that the mechanisms are governed by both steric and electronic effects. researchgate.net A common feature in these reactions is the unwrapping of the existing ligand as the rate-determining step. researchgate.net
In studies involving photogenerated Ni(I)-bipyridine halide complexes, NMR has been used to identify reaction products. For example, the reaction of a photogenerated Ni(I) species with a fluorinated aryl chloride was monitored using ¹⁹F NMR, which confirmed the formation of a four-coordinate Ni(II) product. nih.gov However, direct observation of the paramagnetic high-spin Ni(II)-bipyridine dihalide product via ¹H NMR is often precluded due to significant peak broadening. nih.gov The kinetics of such reactions are typically pseudo-first order and can be monitored by other means, such as UV-vis spectroscopy. nih.gov
Infrared and Raman Spectroscopic Investigations of Vibrational Modes
Vibrational spectroscopy provides critical information about the bonding and structure of [Ni(bpy)₃]Cl₂. The coordination of the 2,2'-bipyridine (bpy) ligands to the nickel(II) center results in characteristic shifts in the vibrational frequencies of the ligand.
The infrared (IR) and Raman spectra of [Ni(bpy)₃]²⁺ are complex, but assignments can be made by comparison with free bipyridine and with structurally analogous complexes, such as [Ru(bpy)₃]²⁺, which have been studied extensively. nih.govacs.org Upon coordination, the C=C and C=N stretching vibrations of the bipyridine rings, typically found in the 1400–1600 cm⁻¹ region, experience shifts, indicating a change in the electron distribution within the aromatic system. mdpi.com Vibrational bands associated with the ligands on which electrons are not localized in related ruthenium complexes appear around 1317 and 1608 cm⁻¹. nih.gov Furthermore, new vibrational modes corresponding to the Ni-N bonds appear at lower frequencies, generally in the 500-580 cm⁻¹ range. mdpi.com
Detailed assignments for key vibrational modes are summarized in the table below, based on data from analogous metal-bipyridine complexes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Ring C-H Stretching | ~3100 | Stretching vibrations of the aromatic C-H bonds on the bipyridine ligands. mdpi.com |
| C=C / C=N Stretching | 1450–1610 | Stretching vibrations within the pyridine (B92270) rings, sensitive to coordination. mdpi.com |
| Ring Breathing/Deformation | 990–1050 | Vibrations involving the expansion and contraction of the pyridine rings. |
| C-H Out-of-Plane Bending | 750–800 | Bending vibrations of the C-H bonds, characteristic of the substitution pattern. |
| Ni-N Stretching | 500–580 | Stretching vibrations of the coordinate bond between the nickel ion and the nitrogen atoms of the ligands. mdpi.com |
This table is generated based on typical values for metal-bipyridine complexes as specific detailed spectra for this compound were not available in the search results.
Magnetic Susceptibility Measurements and Spin-State Analysis of Nickel(II)
The nickel(II) ion in this compound possesses a 3d⁸ electron configuration. In the octahedral coordination environment provided by the three bidentate bipyridine ligands, the d-orbitals split into a lower t₂g triplet and an upper e_g doublet. journalnx.com For a Ni(II) ion in an octahedral field, the ground state is ³A₂g, which corresponds to a high-spin configuration with two unpaired electrons (t₂g)⁶(e_g)². journalnx.com
The spin-only magnetic moment (μ_so) for a system with two unpaired electrons (S=1) is calculated to be 2.83 Bohr magnetons (B.M.). journalnx.com However, experimental measurements for high-spin octahedral Ni(II) complexes typically yield magnetic moments in the range of 2.9 to 3.4 B.M. journalnx.comresearchgate.net The room temperature χ_M T value for a similar mononuclear Ni(II) complex is approximately 1.19 cm³ mol⁻¹ K, corresponding to an effective magnetic moment (μ_eff) of about 3.09 B.M., which aligns with the expected value for a magnetically isolated high-spin Ni(II) ion. mdpi.com The magnetic properties of the [Ni(bpy)₃]²⁺ complex remain consistent even when intercalated into saponite, suggesting the local coordination environment of the Ni(II) ion is preserved. researchgate.net
The deviation of the experimentally observed magnetic moment from the spin-only value is attributed to an unquenched orbital angular momentum contribution. libretexts.org This arises from spin-orbit coupling, which mixes the first excited state (a ³T₂g term) into the ³A₂g ground state. journalnx.com In a perfect octahedral field, the ground state has no orbital angular momentum (L=0), but the spin-orbit coupling is significant enough to partially lift this quenching. journalnx.comesrf.fr
As a result, the magnetic moment is not solely determined by the electron spins and includes an orbital component. libretexts.org The extent of this contribution depends on the strength of the ligand field. While the orbital contribution is partially quenched, it is sufficient to elevate the magnetic moment above the 2.83 B.M. spin-only value. journalnx.comlibretexts.org In some nickel complexes with different geometries or ligand fields, the orbital angular momentum can be more effectively quenched, leading to magnetic moments closer to the spin-only value. nih.gov
The magnetic susceptibility of paramagnetic materials like [Ni(bpy)₃]Cl₂ is temperature-dependent. For magnetically dilute systems, the susceptibility follows the Curie Law. However, in the solid state, interactions between neighboring paramagnetic centers can occur. The magnetic behavior of [Ni(bpy)₃]²⁺ salts is well-described by the Curie-Weiss law (χ = C / (T - θ)). researcher.liferesearchgate.net
Studies on a related salt, [Ni(bpy)₃][Cu(CN)₃]·4.5H₂O, show that it exhibits Curie-Weiss behavior with a small, negative Weiss constant (θ = -1.37 K). researchgate.net A negative θ value is indicative of weak antiferromagnetic interactions between the [Ni(bpy)₃]²⁺ cations within the crystal lattice. researchgate.net This demonstrates that while the nickel centers are primarily paramagnetic and independent, there are subtle through-space interactions that become more apparent at low temperatures.
Electrochemical Behavior and Redox Chemistry of Tris 2,2 Bipyridine Nickel Dichloride
Cyclic Voltammetry Studies and Determination of Redox Potentials
Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical behavior of [Ni(bpy)₃]²⁺. CV studies reveal multiple redox events corresponding to both the nickel center and the bipyridine ligands. researchgate.netunive.it In a typical cyclic voltammogram in an organic solvent like acetonitrile (B52724) or dimethylformamide, the complex displays a series of reduction and oxidation waves. unive.itresearchgate.net The precise potentials of these waves are sensitive to experimental conditions such as the solvent, supporting electrolyte, and the nature of any substituents on the bipyridine ligands. unive.itnih.gov
For instance, the CV of Ni(bpy)₃₂ in acetonitrile shows a reduction wave (R1) and a corresponding oxidation peak. unive.it The oxidation of the nickel(II) complex (wave O2) is a mono-electronic process. unive.it Studies on various substituted (bpy)Ni(Mes)Br complexes have shown that electron-withdrawing substituents on the bipyridine ligand lead to more positive reduction potentials, while electron-donating groups result in more negative potentials, spanning a range of 0.56 V for the Ni(II)/Ni(I) couple. nih.gov
| Complex | Redox Couple | Potential (V vs. reference) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| [Ni(bpy)₃]³⁺/²⁺ | Ni(III)/Ni(II) | 1.37 V vs. Fc/Fc⁺ | BMPTFSA, 25 °C | |
| Ni(II)(t-Bubpy)Cl₂ | Ni(II)/Ni(I) | -1.3 V vs. SCE (irreversible) | Not Specified | acs.org |
| Ni(II)(t-Bubpy)(o-tolyl)Cl | bpy/bpy•⁻ | -1.6 V vs. SCE (reversible) | Not Specified | acs.org |
| Ni(II)(t-Bubpy)(o-tolyl)Cl | Ni(II)/Ni(I) | ~ -1.8 V vs. SCE (irreversible) | Not Specified | acs.org |
| [Ni(bpy)₃]²⁺ | Ni(II)/Ni(I) | -1.50 V vs. Fc⁺/₀ | Not Specified | nih.gov |
Characterization of Nickel(II)/Nickel(I) Redox Couples
The Ni(II)/Ni(I) redox couple is a fundamental feature in the electrochemistry of [Ni(bpy)₃]²⁺. The reduction of the Ni(II) center to Ni(I) is a crucial step in many catalytic cycles. acs.org The potential for this one-electron reduction is typically observed in the range of -1.3 to -1.8 V versus the Saturated Calomel Electrode (SCE), depending on the specific ligands and solvent system. acs.org For example, in some systems, the reversible Ni(II)/Ni(I) redox signal is found at a half-wave potential (E₁/₂) of -1.50 V (vs Fc⁺/₀). nih.gov
The stability and reactivity of the resulting Ni(I) species, such as [Ni(bpy)₃]⁺, are critical. In many cases, the initially formed Ni(I) complex can undergo further reactions, such as disproportionation or comproportionation. researchgate.netacs.org The comproportionation of a Ni(0)–bpy species with a Ni(II)–bpy dihalide complex to afford a Ni(I)–bpy halide species is a rapid and facile process. acs.org The character of the Ni(II)/Ni(I) wave (reversible, quasi-reversible, or irreversible) provides insight into the stability of the Ni(I) species on the timescale of the CV experiment. nih.gov For instance, while some (bpy)Ni(Ar)Br complexes show reversible Ni(II)/Ni(I) couples at low temperatures, others exhibit irreversible waves, indicating instability of the Ni(I) form. nih.gov
Elucidation of Ligand-Based Redox Processes
A key aspect of the redox chemistry of nickel bipyridine complexes is the concept of "ligand non-innocence" or ligand redox activity. acs.orgnih.govacs.org This means that the bipyridine ligands themselves can accept electrons, leading to the formation of ligand-centered radicals. The reduction of a nickel(II) complex can result in the placement of a radical on the ligand, forming a [Ni(II)(bpy)(bpy•⁻)]⁺ species, rather than reducing the metal center to Ni(I). nih.govacs.org
This ligand-based redox activity is often governed by the coordination geometry of the complex. nih.govacs.org Four-coordinate, square-planar nickel complexes tend to exhibit ligand-centered radicals, whereas three-coordinate, trigonal planar complexes often feature nickel-centered (d⁹) radicals. nih.govnih.gov This is because, in a square planar field, the ligand's π* orbital can be lower in energy than the metal's d(x²-y²) orbital, making it the preferred acceptor orbital for an incoming electron. nih.gov The formation of these ligand-radical species is supported by spectroscopic evidence and Density Functional Theory (DFT) calculations. nih.govresearchgate.net
Spectroelectrochemical Techniques for Intermediate Characterization
To gain deeper insight into the transient species formed during redox processes, spectroelectrochemical methods are employed. These techniques combine electrochemical control with spectroscopic measurement (e.g., UV-Vis, EPR) to characterize intermediates in situ. For instance, UV-Vis and EPR spectroelectrochemistry have been used to identify and assign single-electron reduction products of nickel complexes as bpy-localized ligand radical species and oxidation products as transient nickel(III) intermediates. researchgate.net
In the study of the electrocatalytic semihydrogenation of alkynes by [Ni(bpy)₃]²⁺, spectroelectrochemical methods were instrumental in identifying a nickelacyclopropene complex as a key intermediate in the catalytic cycle. acs.org This demonstrates the power of these combined techniques to elucidate complex reaction mechanisms that would be difficult to unravel using electrochemistry or spectroscopy alone.
Electron Transfer Mechanisms Involving [Ni(bpy)₃]²⁺ Systems
The electron transfer mechanisms for [Ni(bpy)₃]²⁺ are intricate and can involve multiple pathways. Electrochemical reduction is often accompanied by competing chemical reactions, such as comproportionation, which yields paramagnetic Ni(I) complexes. researchgate.net The equilibrium between Ni(II), Ni(I), and Ni(0) species is highly dependent on the concentration of the bipyridine ligand. researchgate.net
In the context of photoredox catalysis, several mechanisms involving nickel-bipyridine complexes have been proposed. acs.org
Reductive Quenching Cycle: A photocatalyst can reduce the Ni(II) precatalyst to a Ni(I) or Ni(0) species. For example, a Ni(0)–bpy species can undergo oxidative addition with a substrate, like an aryl halide, to form a Ni(II)–bpy aryl halide complex. acs.org
Oxidative Quenching Cycle: An excited photocatalyst can oxidize a Ni(II) complex to a transient Ni(III) species. acs.org
Comproportionation/Disproportionation: The interplay between different nickel oxidation states is crucial. Facile comproportionation between Ni(0) and Ni(II) species to generate Ni(I) is a key step in many cycles. acs.org Conversely, Ni(I) species can sometimes be prone to disproportionation. researchgate.net
The electron transfer itself can be slow. For the [Ni(bpy)₃]³⁺/²⁺ couple, the slow electron transfer is attributed to the participation of the anti-bonding molecular orbital in the redox reaction.
Reaction Kinetics of Oxidation and Reduction Processes
The rates of the redox reactions of [Ni(bpy)₃]²⁺ and its derivatives have been quantified using various techniques. Using AC impedance spectroscopy, the standard rate constant for the [Ni(bpy)₃]³⁺/²⁺ couple in an ionic liquid was determined to be 8.3 × 10⁻⁶ cm s⁻¹. This value is significantly smaller than those for analogous ruthenium and iron bipyridine complexes, reflecting the slower electron transfer kinetics for the nickel complex.
The kinetics of reactions involving the oxidized form, [Ni(bpy)₃]³⁺, have also been studied. The oxidation of chloride ions by [Ni(bpy)₃]³⁺ was investigated using stopped-flow spectrophotometry. rsc.org The reaction mechanism was found to involve two parallel pathways with the formation of outer-sphere complexes between Cl⁻ and [Ni(bpy)₃]³⁺. rsc.org Similarly, kinetic studies of the oxidative addition of aryl bromides to Ni(I) species have been conducted, revealing first-order dependence on both reactants. nih.gov
| Parameter | Species | Value | Conditions | Reference |
|---|---|---|---|---|
| Standard Rate Constant (k⁰) | [Ni(bpy)₃]³⁺/²⁺ | 8.3 × 10⁻⁶ cm s⁻¹ | BMPTFSA, 25 °C | |
| Diffusion Coefficient (D) | [Ni(bpy)₃]³⁺ | 4.2 × 10⁻⁸ cm² s⁻¹ | BMPTFSA, 25 °C | |
| Diffusion Coefficient (D) | [Ni(bpy)₃]²⁺ | 7.0 × 10⁻⁸ cm² s⁻¹ | BMPTFSA, 25 °C |
Catalytic Applications and Mechanistic Investigations Involving Tris 2,2 Bipyridine Nickel Dichloride
Role of [Ni(bpy)₃]Cl₂ as a Precatalyst in Organic Transformations
In the realm of nickel catalysis, species like [Ni(bpy)₃]Cl₂ or the simpler (2,2'-Bipyridine)nickel dichloride (NiCl₂(bpy)) typically function as precatalysts . oaepublish.comosti.gov A precatalyst is a stable, often commercially available compound that is converted in situ into the catalytically active species under the reaction conditions. The true catalyst in many nickel-bipyridine mediated reactions is a low-valent nickel complex, such as a Ni(0) or Ni(I) species. chemrxiv.orgchemrxiv.org
The transformation from the Ni(II) precatalyst to the active catalyst usually involves a reduction step. This can be achieved using stoichiometric metallic reductants like manganese (Mn) or zinc (Zn) powder, or through electrochemical or photochemical methods. oaepublish.comchinesechemsoc.org Once formed, the low-valent Ni-bpy complex initiates the catalytic cycle. For instance, in cross-electrophile couplings, the reduction of (t-Bubpy)NiBr to a Ni(0) species with common metal reductants has been found to be inefficient, suggesting that Ni(I) species are often the key players that activate substrates. chemrxiv.orgchemrxiv.org The stability and reactivity of these intermediates are highly dependent on the specific bipyridine ligand used, with substituents on the bipyridine rings influencing the electronic and steric properties of the nickel center. nih.gov The use of a stable Ni(II) precatalyst circumvents the need to handle air-sensitive and often unstable low-valent nickel complexes directly.
Cross-Coupling Reactions Catalyzed by Nickel-Bipyridine Complexes
Nickel-bipyridine complexes catalyze a wide array of cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. oaepublish.comrsc.orgacs.orgucsb.edu These reactions provide powerful tools for synthesizing complex molecules, including pharmaceuticals and organic materials, from readily available starting materials. arkat-usa.orgresearchgate.net
The Kumada-Tamao-Corriu reaction is a pioneering cross-coupling method that forms C-C bonds by reacting an organohalide with a Grignard reagent, catalyzed by nickel or palladium. arkat-usa.orgchem-station.comwikipedia.org When a nickel-bipyridine complex is used, the reaction is believed to follow a catalytic cycle involving Ni(0) and Ni(II) intermediates.
The generally accepted mechanism proceeds via the following key steps:
Generation of Active Catalyst : The Ni(II) precatalyst is reduced in situ to a catalytically active Ni(0) species, often by the Grignard reagent itself. chem-station.com
Oxidative Addition : The Ni(0) complex undergoes oxidative addition to the organic halide (R-X), cleaving the carbon-halogen bond and forming a Ni(II) intermediate, LₙNi(R)(X) (where L is the bipyridine ligand). arkat-usa.orgchem-station.com
Transmetalation : The organonickel(II) halide intermediate reacts with the Grignard reagent (R'-MgX). The R' group displaces the halide on the nickel center to form a diorganonickel(II) complex, LₙNi(R)(R'). chem-station.com
Reductive Elimination : The diorganonickel(II) complex undergoes reductive elimination, forming the new C-C bond in the product (R-R') and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle. chem-station.com
| Step | Description | Nickel Oxidation State Change | Key Intermediate |
| Catalyst Activation | Reduction of Ni(II) precatalyst | II → 0 | Ni(0)Lₙ |
| Oxidative Addition | Ni(0) inserts into the R-X bond | 0 → II | LₙNi(II)(R)(X) |
| Transmetalation | Grignard reagent exchanges its organic group with the halide on Ni | II → II | LₙNi(II)(R)(R') |
| Reductive Elimination | The two organic groups couple and leave the Ni center | II → 0 | Ni(0)Lₙ |
Table 1: Mechanistic steps of the Nickel-Catalyzed Kumada-Tamao-Corriu Coupling.
Decarboxylative cross-coupling reactions are an advantageous class of transformations that use carboxylic acids or their derivatives as coupling partners, releasing CO₂ as a byproduct. acs.orgnih.gov Nickel-bipyridine systems have been successfully employed in these reactions. One plausible mechanism for the coupling of an aromatic carboxylate with an aryl halide involves a Ni(0)/Ni(II) cycle. acs.orgnih.gov
A general mechanistic proposal includes:
Oxidative Addition : A Ni(0) complex adds to the aryl halide (Ar-X) to form an arylnickel(II) intermediate. nih.gov
Decarboxylation & Transmetalation : The aromatic carboxylate (Ar'-CO₂M) undergoes decarboxylation to generate an organometallic species (Ar'-[M]), which then transfers its aryl group to the nickel center. acs.orgnih.gov
Reductive Elimination : The resulting diarylnickel(II) complex releases the biaryl product (Ar-Ar') and regenerates the Ni(0) catalyst. nih.gov
More advanced strategies employ dual catalytic systems, such as metallaphotoredox catalysis. chemrxiv.orgacs.org For example, a system using iron and nickel catalysts for decarboxylative arylation has been developed. chemrxiv.orgacs.orgchemrxiv.org In this proposed mechanism, an iron complex absorbs light and activates the carboxylic acid, leading to an alkyl radical via decarboxylation. chemrxiv.orgacs.org Concurrently, a Ni(I) species activates the aryl iodide coupling partner, and the subsequent steps involving the radical lead to the final product and regeneration of the catalysts. chemrxiv.orgacs.org Electrocatalysis has also been used, where a Ni(I)-Ni(II)-Ni(III)-Ni(I) cycle is proposed, avoiding the involvement of Ni(0). researchgate.netresearchgate.netnih.gov
The direct α-acylation of ethers can be achieved using a dual catalytic system that combines an iridium-based photocatalyst with a nickel-bipyridine complex under blue light irradiation. acs.org The mechanism is distinct from traditional cross-coupling and relies on energy transfer.
The proposed catalytic cycle proceeds as follows:
Photoexcitation : The iridium photocatalyst absorbs blue light to reach an excited state (*Ir(III)). acs.org
Energy Transfer : The excited photocatalyst undergoes triplet-triplet energy transfer to a Ni(II) complex that has coordinated with the acyl halide. acs.org
Radical Generation : The excited Ni(II) complex is proposed to generate a chlorine radical. acs.org
Hydrogen Atom Transfer (HAT) : The highly reactive chlorine radical abstracts a hydrogen atom from the α-position of the ether, generating an α-oxyalkyl radical. acs.org
Coupling : This α-oxyalkyl radical then combines with the nickel center, likely followed by reductive elimination to form the α-acylated ether product and regenerate the catalysts.
Reductive cross-electrophile coupling (XEC) is a powerful method for forming C-C bonds by coupling two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a stoichiometric reductant. oaepublish.comrsc.orgoaes.cc Nickel-bipyridine complexes are premier catalysts for these reactions, but the mechanisms are complex and can vary based on the substrates and conditions. oaepublish.comucsb.edu A prominent mechanistic framework involves a Ni(I)/Ni(III) catalytic cycle and the intermediacy of organic radicals. oaepublish.comrsc.org
A widely discussed mechanism for alkyl-aryl coupling proceeds as follows:
Catalyst Formation : A Ni(II) precatalyst is reduced to a Ni(0) species, which can then be oxidized by an aryl halide to form a Ni(II)-aryl complex or react with a reductant and ligand to form a Ni(I) species.
Radical Generation : A Ni(I)-halide complex abstracts a halogen atom from the alkyl halide (R-X) in a halogen-atom abstraction (XAT) step. This generates a free, "cage-escaped" alkyl radical (R•) and a Ni(II)-dihalide species. rsc.orgnih.gov
Oxidative Addition : Separately, a Ni(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a Ni(II)-aryl intermediate, (bpy)Ni(Ar)(X). nih.gov
Radical Capture : The Ni(II)-aryl intermediate captures the alkyl radical (R•) to form a high-valent organonickel(III) intermediate, (bpy)Ni(Ar)(R)(X). nih.gov
Reductive Elimination : This Ni(III) species rapidly undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond in the product (Ar-R) and a Ni(I) complex, (bpy)Ni(X), which continues the catalytic cycle. rsc.orgnih.gov
Different mechanistic proposals exist, with variations in how the two electrophiles are activated and whether radical intermediates are caged or escape into the bulk solution. oaepublish.comoaes.cc
| Mechanistic Pathway | Key Nickel Cycle | Alkyl Radical Intermediate | Description |
| Radical Chain | Ni(I) / Ni(III) | Cage-escaped | Ni(I) generates an alkyl radical via XAT, which is captured by a Ni(II)-aryl complex. rsc.orgnih.gov |
| Ni(0)-based | Ni(0) / Ni(II) | Solvent-caged | Involves oxidative addition of one electrophile to Ni(0), followed by a radical/rebound process with the second. oaepublish.com |
Table 2: Comparison of proposed mechanistic pathways in Reductive Cross-Electrophile Coupling.
The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation. Photochemical methods using nickel-bipyridine catalysts have emerged as a powerful strategy for C(sp³)–H arylation. acs.orgacs.org The mechanisms for these reactions are an area of active research and have evolved significantly. osti.govnih.govnih.gov
An early and widely applied mechanism involves a dual catalytic cycle combining a nickel catalyst and an iridium or ruthenium photocatalyst: nih.govbeilstein-journals.org
Radical Generation : The photocatalyst, upon light absorption, initiates a process (e.g., hydrogen atom transfer or HAT) that generates an alkyl radical from a suitable C(sp³)–H bond-containing substrate. nih.govbeilstein-journals.org
Nickel Cycle : Simultaneously, the photocatalyst cycle interacts with a Ni(II) precatalyst to generate an active Ni(0) species. This Ni(0) complex undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II)-aryl intermediate. nih.gov
Cross-Coupling : The Ni(II)-aryl intermediate intercepts the alkyl radical to form a Ni(III) species, which then undergoes reductive elimination to yield the arylated product (Ar-R) and a Ni(I) complex. The Ni(I) is then reduced back to Ni(0) to close the catalytic loop. nih.govbeilstein-journals.org
More recent investigations have revealed an alternative mechanism that does not require an external photocatalyst. acs.orgnih.govnih.gov This pathway involves the direct photoexcitation of a nickel complex :
Photo-induced Homolysis : A Ni(II) or Ni(III) intermediate, formed in situ, absorbs light. This leads to the homolytic cleavage of a nickel-halide bond (e.g., Ni-Br), releasing a highly reactive halogen radical (Br•). acs.orgnih.gov
Hydrogen Atom Transfer (HAT) : The halogen radical abstracts a hydrogen atom from a weak C(sp³)–H bond, generating an alkyl radical. acs.org
Radical Capture & Reductive Elimination : The alkyl radical is then captured by a nickel complex (e.g., a Ni(II)-aryl species), leading to a Ni(III) intermediate that reductively eliminates the final product. nih.govnih.gov
This energy-transfer or direct excitation mechanism highlights the multifunctional role of the nickel-bipyridine complex, which can act as both the light absorber and the cross-coupling catalyst. acs.orgresearchgate.net
Hydrogenation and Transfer Hydrogenation Reaction Mechanisms
While detailed mechanistic studies focusing exclusively on tris(2,2'-bipyridine)nickel dichloride for hydrogenation are not extensively documented in the provided search results, the catalytic activity of the core cation, [Ni(bpy)₃]²⁺, is recognized. Nickel-bipyridine systems are active in hydrogenation processes, where the mechanism generally involves the activation of a hydrogen source and its subsequent transfer to an unsaturated substrate.
In a relevant example, the [Ni(bpy)₃]²⁺ complex has been employed for the electrocatalytic semihydrogenation of alkynes. acs.org The catalytic cycle in such systems typically relies on the electrochemical reduction of the Ni(II) precursor to generate a more reactive, low-valent nickel species, such as Ni(I) or Ni(0). This low-valent nickel center can then activate a proton source (like water or an alcohol) to form a nickel-hydride intermediate. The unsaturated substrate, for instance, an alkyne, coordinates to the nickel-hydride species, and subsequent migratory insertion of the hydride onto the alkyne followed by a product-releasing step completes the hydrogenation. The specific pathway and the nature of the active species can be influenced by the reaction conditions, including the solvent, the reducing agent (or electrode potential), and the hydrogen source.
For transfer hydrogenation, a hydrogen donor molecule (e.g., isopropanol, formic acid) is used instead of H₂ gas. The nickel catalyst facilitates the transfer of hydrogen from the donor to the substrate. The general steps involve:
Formation of a low-valent Ni-bpy species.
Oxidative addition of the hydrogen donor to the nickel center to form a nickel-hydride.
Coordination of the substrate (e.g., a ketone or imine).
Migratory insertion of the hydride to the coordinated substrate.
Reductive elimination of the hydrogenated product, regenerating the active catalytic species.
Investigation of [Ni(bpy)₃]Cl₂ in Polymerization Catalysis
Nickel complexes containing bipyridine ligands are well-established catalysts for olefin and vinyl monomer polymerization. daneshyari.comjuniperpublishers.com this compound typically serves as a stable precatalyst that, upon activation, generates the catalytically active species. The activation process often involves reaction with a cocatalyst, such as an organoaluminum compound (e.g., methylaluminoxane, MAO). rsc.org
Studies on styrene (B11656) polymerization have utilized complexes like Ni(bipy)Br₂, which is structurally analogous to the chloride variant. daneshyari.com In these systems, the Ni(II) precatalyst is activated by a cocatalyst. The proposed mechanism for olefin polymerization catalyzed by α-diimine nickel complexes, which share features with bipyridine systems, involves a "chain-walking" process. juniperpublishers.comrsc.org This unique mechanism allows for the production of polyolefins with varying degrees of branching from a simple monomer like ethylene. rsc.org
The general mechanism for polymerization catalyzed by Ni(II)-bipyridine systems can be summarized as follows:
Activation : The Ni(II) precatalyst reacts with a cocatalyst (e.g., MAO) to form a cationic, active species, often involving alkylation of the nickel center and abstraction of a halide. daneshyari.com
Initiation : An olefin monomer inserts into the nickel-alkyl bond.
Propagation : Subsequent monomer units insert into the growing polymer chain attached to the nickel center.
Chain Transfer/Termination : The polymer chain is released through processes like β-hydride elimination, which can also lead to the formation of branched structures via the chain-walking mechanism.
The structure of the bipyridine ligand, including substituents, can significantly influence the catalytic activity and the properties of the resulting polymer, such as molecular weight and branching. rsc.org For instance, cobalt and nickel complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands have demonstrated high activity for 1,3-butadiene (B125203) polymerization. rsc.org
Detailed Mechanistic Pathways in Nickel-Bipyridine Catalysis
The versatility of nickel-bipyridine complexes in catalysis stems from their ability to access multiple oxidation states and participate in diverse elementary steps. acs.org These catalysts are particularly prominent in photoredox and cross-coupling reactions. acs.orgnih.govnih.gov
Oxidative Addition and Reductive Elimination Pathways
Oxidative Addition is a fundamental step where the nickel center's oxidation state increases by two, typically from Ni(0) to Ni(II) or Ni(I) to Ni(III).
Ni(0)/Ni(II) Pathway : A common cycle begins with a Ni(0)-bpy complex, which undergoes oxidative addition with an electrophile, such as an aryl halide (Ar-X), to form a square-planar Ni(II)-bpy aryl halide species. acs.org This step is crucial for initiating many cross-coupling reactions.
Ni(I)/Ni(III) Pathway : Alternatively, a Ni(I)-bpy complex can undergo oxidative addition with an aryl halide. nih.gov This process forms a Ni(III) intermediate and has been demonstrated stoichiometrically, leading to the isolation and characterization of Ni(III) aryl complexes. nih.gov Mechanistic studies suggest this pathway is relevant in various catalytic cycles, sometimes competing with or complementing the Ni(0)/Ni(II) pathway. nih.govosti.gov
Reductive Elimination is the reverse process, where two ligands on the nickel center couple and are expelled, reducing the nickel's oxidation state by two.
From Ni(II) : While possible, reductive elimination from four-coordinate Ni(II) complexes can be slow.
From Ni(III) : Reductive elimination is often more facile from higher oxidation states. A Ni(III) species, formed for instance by oxidative addition to Ni(I) or oxidation of a Ni(II) complex, can readily undergo C-C or C-heteroatom bond-forming reductive elimination to yield the product and a Ni(I) species. acs.org
From Ni(IV) : In some systems, Ni(IV) intermediates can also participate in reductive elimination, though this is less common for bipyridine systems compared to those with other supporting ligands.
Role of Distinct Nickel Oxidation States (Ni(0), Ni(I), Ni(II), Ni(III)) in Catalytic Cycles
Nickel-bipyridine catalysis is characterized by the interplay of multiple, readily accessible oxidation states. acs.org The specific cycle operating often depends on the reaction conditions, substrates, and the presence of external agents like photosensitizers or reductants/oxidants.
| Oxidation State | Role in Catalytic Cycle | Key Transformations |
| Ni(0) | Active Species for Oxidative Addition : Often the starting point of catalytic cycles. It is typically generated in situ from a Ni(II) precatalyst. | Ni(0) + Ar-X → [Ni(II)(Ar)(X)] |
| Ni(I) | Key Intermediate : Acts as a central hub in many radical and photoredox pathways. It can be formed by reduction of Ni(II) or oxidation of Ni(0). | Ni(II) + e⁻ → Ni(I); Ni(I) + Ar-X → Ni(III)(Ar)(X); 2 Ni(I) ⇌ Ni(0) + Ni(II) (disproportionation) |
| Ni(II) | Precatalyst & Stable Intermediate : [Ni(bpy)₃]Cl₂ is a Ni(II) precatalyst. Ni(II) species are stable resting states and key intermediates in many cycles. | Ni(0) → Ni(II) (via oxidative addition); Ni(III) → Ni(II) (via reductive elimination); Can be oxidized to Ni(III) or reduced to Ni(I). |
| Ni(III) | Key Intermediate for Reductive Elimination : Often invoked in cross-coupling reactions to facilitate the bond-forming step. Its formation is a key feature of Ni(I)/Ni(III) cycles. | Ni(I) → Ni(III) (via oxidative addition); Ni(II) → Ni(III) (via oxidation); Ni(III) → Ni(I) (via reductive elimination). |
The transitions between these states are often single-electron transfer (SET) events, particularly in photoredox catalysis where a photosensitizer can oxidize or reduce the nickel complex at various stages of the cycle. acs.org Comproportionation (Ni(0) + Ni(II) → 2 Ni(I)) and disproportionation reactions are also crucial equilibria that determine the concentration of the active catalytic species. acs.org
Ligand Steric and Electronic Effects on Catalytic Activity and Selectivity
The bipyridine ligand is not merely a spectator; its steric and electronic properties, modulated by substituents, profoundly impact the catalytic performance. rsc.orgnih.gov
Electronic Effects :
Electron-donating groups (e.g., -OMe, -tBu) on the bipyridine ring increase the electron density at the nickel center. This can promote oxidative addition but may hinder reductive elimination.
Electron-withdrawing groups (e.g., -COOEt, -CF₃) make the nickel center more electrophilic. This can facilitate reductive elimination but may make the initial reduction of the Ni(II) precatalyst more challenging. nih.gov Photochemical studies on Ni(II)-bpy aryl halide complexes have shown that the rates of light-induced bond homolysis correlate with the Hammett parameters of both the bipyridine and aryl ligands, demonstrating clear electronic control. nih.gov
Steric Effects :
Bulky substituents near the nickel coordination site (e.g., in the 6,6'-positions) can influence the geometry of the complex, the stability of intermediates, and the rate of ligand association/dissociation. For instance, bulky groups can promote reductive elimination by destabilizing the higher-coordination number intermediates. However, excessive bulk can also hinder substrate coordination and slow down the reaction. acs.org
The interplay of these effects is crucial for catalyst design. A balance must be struck to optimize each step of the catalytic cycle for a specific transformation.
| Ligand Substituent Property | Effect on Ni Center | Impact on Catalytic Step | Example |
| Electron-Donating | Increases electron density | May accelerate oxidative addition; may slow reductive elimination. | 4,4'-di-tert-butyl-2,2'-bipyridine |
| Electron-Withdrawing | Decreases electron density | May facilitate reductive elimination; may hinder oxidative addition. | 4,4'-dicarboxyethyl-2,2'-bipyridine |
| Steric Bulk | Influences coordination geometry and number | Can promote reductive elimination; can hinder substrate binding. | 6,6'-dimethyl-2,2'-bipyridine |
Photophysical and Photochemical Research on Tris 2,2 Bipyridine Nickel Dichloride
Excited State Dynamics and Lifetimes of [Ni(bpy)₃]²⁺
The reactivity of a photocatalyst is fundamentally dictated by the nature and lifetime of its excited states. For nickel-bipyridine complexes, initial photoexcitation often populates a metal-to-ligand charge transfer (MLCT) state. ucla.edu However, studies have shown that these states undergo rapid evolution.
Detailed research using transient absorption spectroscopy on a series of Ni(II)-bipyridine complexes, which are representative of intermediates in photoredox reactions, has provided significant insights. ucla.edu Upon MLCT excitation, an initial excited state is formed, which evolves within picoseconds. The loss of certain spectral features suggests a transition from an MLCT state, where a bipyridine ligand is reduced, to a state with a different character, likely a d-d state. ucla.edu
The lifetimes of the longest-lived excited states for these nickel complexes have been measured and found to be relatively insensitive to electronic changes on the ligands, which contrasts with the behavior of typical MLCT states. ucla.edu For a series of Ni(R-bpy)(aryl)Cl complexes, the excited state lifetimes were consistently measured to be around 4 nanoseconds. ucla.edu This relative consistency points toward the dominant excited state having d-d character rather than being a pure MLCT state, as the lifetimes of MLCT states are typically very sensitive to the energy gap with the ground state. ucla.edu
| Complex | Excited State Lifetime (τ), ns |
|---|---|
| Ni(t-Bubpy)(o-Tol)Cl | 4.0 |
| Ni(Hbpy)(o-Tol)Cl | 4.2 |
| Ni(MeOOCbpy)(o-Tol)Cl | 3.8 |
Luminescence Properties and Associated Quenching Mechanisms
The luminescence of transition metal complexes is a key indicator of their excited-state properties. While complexes like [Ru(bpy)₃]²⁺ are known for their strong luminescence, nickel(II) complexes generally exhibit much weaker or no emission, pointing to efficient non-radiative decay pathways that quench the excited state. acs.orgosti.gov
One significant quenching or deactivation mechanism for [Ni(bpy)₃]²⁺ is ligand loss. rsc.org Studies involving the deposition of [Ni(bpy)₃]²⁺ ions onto surfaces have shown that the complex can undergo substantial structural distortion compared to its gas-phase structure. rsc.org This distortion weakens the ligand binding energy, facilitating the loss of a bipyridine ligand to form the undercoordinated [Ni(bpy)₂]²⁺ species. rsc.org This process represents a degradation pathway for photosensitizers and a way to generate catalytically active species. rsc.org
Furthermore, charge reduction of the complex can also facilitate ligand loss. rsc.org The stability of the complex against this quenching pathway can be influenced by its environment. For instance, co-depositing [Ni(bpy)₃]²⁺ with a stable, non-coordinating anion can inhibit ligand loss by reducing the structural reorganization and charge reduction of the nickel cation. rsc.org
Light-Induced Electron Transfer Processes in Photochemical Reactions
Tris(2,2'-bipyridine)nickel dichloride and its derivatives are active in light-induced electron transfer reactions, which form the basis of their use in photoredox catalysis. The process often begins with the photochemical generation of a reactive Ni(I) species. nih.gov Analysis of Ni(II)-bipyridine aryl halide complexes reveals that photoexcitation can induce a ligand-to-metal charge transfer (LMCT) that results in the homolytic cleavage of a Ni(II)-Caryl bond. nih.gov This bond cleavage generates an aryl radical and a three-coordinate Ni(I)-bipyridine halide complex, which is a key intermediate in many catalytic cycles. nih.gov
This photogenerated Ni(I) species is a potent single-electron donor and can engage in subsequent electron transfer steps. For example, it can activate strong carbon-halogen bonds through an oxidative addition mechanism. nih.gov The efficiency of this electron transfer and subsequent reaction is heavily influenced by the substituents on the bipyridine ligands, which modulate the effective nuclear charge of the Ni(I) center and the energy of its d-orbitals. nih.gov The transient photocurrent response observed in solutions containing Ni(bpy)₃Cl₂ provides direct evidence of its role in promoting charge carrier transfer under illumination. researchgate.net
Photosensitization Applications and Energy Transfer Mechanisms
[Ni(bpy)₃]²⁺ can function as a photosensitizer, absorbing light and initiating photochemical reactions. acs.org A key application is in the photocatalytic reduction of carbon dioxide (CO₂). researchgate.net A heterogeneous system comprising CdS as a light antenna and Ni(bpy)₃Cl₂ as a molecular catalyst has been shown to effectively convert CO₂ to carbon monoxide (CO). researchgate.net In this system, the nickel complex facilitates the transfer of photo-generated electrons from the CdS semiconductor to the CO₂ molecules, significantly enhancing the catalytic activity. researchgate.net
The efficiency of this process is dependent on the concentration of the nickel complex, highlighting its central role as the active center for the reaction. Under visible light irradiation, a system containing Ni(bpy)₃Cl₂ produced significantly more CO than a system without the complex, achieving an apparent quantum yield of 1.68% at 420 nm. researchgate.net Energy transfer is another possible mechanism, where the excited nickel complex transfers its energy to a substrate to activate it, a pathway common for photosensitizers. acs.orgnih.gov In some systems, the nickel complex itself can absorb a photon to promote key mechanistic steps, such as halide-to-Ni(III) ligand-to-metal charge transfer, leading to bond homolysis and the generation of reactive species. acs.org
| Catalytic System | CO Produced (µmol in 2h) |
|---|---|
| CdS + TEOA | ~0.9 |
| CdS + TEOA + Ni(bpy)₃Cl₂ | 5.2 |
Theoretical and Computational Chemistry Approaches to Tris 2,2 Bipyridine Nickel Dichloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its balance of accuracy and computational cost. It is extensively used to model the electronic structure, bonding, and reactivity of metal complexes. For the [Ni(bpy)₃]²⁺ cation, DFT calculations can determine the geometry of its ground and excited states, the nature of its molecular orbitals, and various properties derived from the electron density distribution. These calculations confirm that complexes such as [Ni(bpy)₃]²⁺ typically possess a distorted octahedral geometry with D₃ symmetry. acs.org DFT studies on related nickel(II) terpyridine complexes have shown that oxidation and reduction processes are generally metal-centered and ligand-centered, respectively, a finding that holds relevance for bipyridine analogues. uit.no
Computational Analysis of HOMO-LUMO Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic excitation and chemical reaction.
Calculation of Mulliken Charges and Spin Density Distributions
As a paramagnetic d⁸ complex with two unpaired electrons in its high-spin state, the distribution of spin density is of particular interest. Spin density indicates the spatial location of unpaired electrons. In paramagnetic tris(2,2'-bipyridine) complexes of nickel(II), spin delocalization from the metal center onto the bipyridine ligands can occur. acs.org DFT calculations can map the spin density distribution, revealing the pathways for this delocalization, which are crucial for understanding the magnetic properties of the complex and the isotropic shifts observed in its NMR spectrum.
Validation of Computational Models with Experimental Spectroscopic and Electrochemical Data
A crucial step in computational research is the validation of theoretical models against experimental data. For tris(2,2'-bipyridine)nickel dichloride, DFT and its time-dependent extension (TD-DFT) can simulate electronic absorption (UV-Vis) spectra. These calculated spectra can be compared with experimentally measured ones to assess the accuracy of the chosen computational method (functional and basis set).
Studies on the [Ni(bpy)₃]²⁺ ion have shown that TD-DFT calculations can predict the strong π–π* transitions centered on the bipyridine ligands, which dominate the UV spectrum around 33,000 cm⁻¹. acs.org However, discrepancies can arise; for instance, the calculated splitting and intensity ratio of the A₂ and E symmetry bands in [Ni(bpy)₃]²⁺ may not perfectly match the experimental spectrum, highlighting the need for careful methodology selection. acs.org Similarly, calculated redox potentials can be benchmarked against values obtained from cyclic voltammetry experiments. The ability of a DFT model to reproduce experimental spectroscopic and electrochemical data for known compounds builds confidence in its predictive power for designing new complexes with desired properties. uit.nonih.gov For example, the UV-Vis spectrum of the related complex Ni(bipy)₃₂ shows characteristic ligand field bands at approximately 14,200 cm⁻¹ and 18,650 cm⁻¹, which computational models should be able to replicate. researchgate.net
Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. For this compound in solution, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules (solvation), and the behavior of its counter-ions. By simulating the movements of all atoms in the system, MD can reveal how the complex tumbles and flexes in solution and how solvent molecules arrange themselves around the cation and its chloride counter-ions. Such simulations have been applied to study the interaction of related tris-chelated nickel(II) bipyridine complexes with large biomolecules like DNA and proteins, demonstrating the utility of this approach in understanding complex intermolecular recognition processes. nih.gov
Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization
Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For nickel-bipyridine complexes, which are active in various catalytic processes, these calculations can map out the entire energy landscape of a reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Recent reviews on the mechanisms of photoredox catalysis featuring nickel-bipyridine complexes highlight several potential pathways, such as oxidative and reductive single-electron transfer (SET) mechanisms. acs.orgnih.gov In a typical catalytic cycle, the nickel center may cycle through Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. DFT calculations can determine the relative energies of these intermediates and the activation barriers for key steps like oxidative addition and reductive elimination. acs.org By characterizing the geometry and energy of transition states, researchers can understand the factors that control the rate and selectivity of a reaction, guiding the optimization of catalytic systems.
Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds and van der Waals forces.
For the [Ni(bpy)₃]²⁺ cation, Hirshfeld analysis provides a detailed picture of how it packs in the solid state and interacts with its neighbors, including counter-ions and any co-crystallized solvent molecules. A detailed study on a closely related compound, tris(2,2′-bipyridine)nickel(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) dihydrate, provides an excellent model for the interactions expected in the dichloride salt. nih.goviucr.org The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. Nearly three-quarters of the Hirshfeld surface in these types of crystals is hydrophobic in nature, dominated by C-H contacts. nih.gov The most significant interactions are typically C—H···π contacts involving the aromatic rings of the bipyridine ligands. nih.gov
The table below, derived from the analysis of the related [Ni(bpy)₃]²⁺ salt, quantifies the percentage contribution of different intermolecular contacts to the total Hirshfeld surface, illustrating the relative importance of various interactions in the crystal packing. nih.gov
Table 1. Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for the [Ni(bpy)₃]²⁺ Cation in a Representative Crystal Lattice. nih.gov
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 46.9 | General van der Waals interactions between hydrogen atoms. |
| C···H / H···C | 25.4 | Primarily represents C—H···π interactions between bipyridine rings. |
| N···H / H···N | 12.5 | Weak hydrogen bonding interactions, often involving counter-ions or solvent. |
| O···H / H···O | 9.5 | Hydrogen bonding involving co-crystallized water molecules. |
| C···C | 3.3 | Represents π-π stacking interactions between bipyridine rings. |
| Other | 2.4 | Minor contributions from other contact types (e.g., C···N, N···N). |
Advanced Applications and Emerging Research Directions
Incorporation into Supramolecular Frameworks and Molecular Electronics
The distinct structural and electronic characteristics of the [Ni(bpy)₃]²⁺ cation make it an attractive building block for the construction of complex supramolecular assemblies and for applications in molecular-scale electronic devices.
The self-assembly of [Ni(bpy)₃]²⁺ into crystalline solids is governed by a combination of factors including the coordination geometry of the nickel center, the nature of the counter-anion, and non-covalent interactions such as hydrogen bonding and π-π stacking. The propeller-like chiral structure of the [Ni(bpy)₃]²⁺ cation plays a crucial role in directing the three-dimensional architecture of its crystals.
Crystal engineering with [Ni(bpy)₃]²⁺ often involves the selection of specific counter-anions to influence the crystal packing. For instance, the use of different anions can lead to the formation of either racemic compounds, where both enantiomers are present in the unit cell, or conglomerates, where enantiomers segregate into separate crystals. mdpi.com Research has shown that the M-N bond distances within the [M(bpy)₃]²⁺ series (where M can be Ni, Fe, or Zn) correlate with the preference for conglomerate or racemic phase formation. mdpi.com In the case of Ni(bpy)₃₂, the packing arrangement appears to dictate these bond lengths. mdpi.com
Studies involving the co-crystallization of racemate-forming Ni(bpy)₃₂ with conglomerate-forming Zn(bpy)₃₂ have demonstrated the potential to engineer conglomerate crystallization. mdpi.com At low concentrations, the nickel complex can be incorporated into the chiral zinc matrix, forming a molecular alloy that crystallizes as a conglomerate. mdpi.com This highlights the ability to manipulate solid-state properties through the principles of crystal engineering.
The table below summarizes the crystallographic data for different phases of M(bpy)₃₂ compounds, illustrating the influence of the metal ion on the crystal structure.
| Compound | Crystal System | Space Group | Average M-N Distance (Å) | Phase Type |
| Ni(bpy)₃₂ (β-phase) | Monoclinic | C2/c | 2.089 | Racemate |
| Ni(bpy)₃₂ (γ-phase) | Monoclinic | C2 | 2.109 | Conglomerate (Metastable) |
| Zn(bpy)₃₂ | Monoclinic | C2 | 2.112 | Conglomerate |
| Fe(bpy)₃₂ | Monoclinic | C2/c | 1.968 | Racemate |
| Data sourced from Crystal Engineering of Conglomerates: Dilution of Racemate-Forming Fe(II) and Ni(II) Congeners into Conglomerate-Forming Zn(bpy)₃₂. mdpi.com |
While research into using [Ni(bpy)₃]²⁺ specifically as a primary recognition element is an emerging area, the broader class of metal-bipyridine complexes has shown significant promise. For example, ruthenium(II) bipyridyl complexes, which are isostructural with their nickel counterparts, are extensively used as probes for biomolecules like DNA and RNA. nih.govnih.gov These ruthenium complexes can bind to nucleic acid structures through intercalation, and their luminescence properties are often modulated upon binding, forming the basis for sensing applications. nih.gov The chiral nature of these complexes can also lead to enantioselective interactions with biological macromolecules. nih.govnih.gov
The principles demonstrated with ruthenium complexes can be extended to the development of nickel-based sensors. The electrochemical activity of the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples in [Ni(bpy)₃]²⁺ could be exploited for electrochemical sensing, where binding of an analyte would perturb the redox potential. Furthermore, the interaction of [Ni(bpy)₃]²⁺ with surfaces is a key area of investigation for creating surface-based sensors. Studies have shown that the complex can undergo significant geometric distortion when deposited on surfaces, which can affect its stability and reactivity. rsc.org Understanding and controlling these surface interactions is crucial for the design of robust molecular sensors.
Role in Renewable Energy Systems, Including Dye-Sensitized Solar Cells and Electrocatalysis
Tris(2,2'-bipyridine)nickel dichloride and related complexes are gaining attention for their potential roles in renewable energy technologies, particularly in the fields of dye-sensitized solar cells (DSSCs) and as electrocatalysts for important chemical transformations.
In the context of DSSCs, metal complexes are a cornerstone of their function, acting as photosensitizers that absorb light and inject electrons into a semiconductor. While ruthenium-based bipyridyl complexes have historically dominated this field, the drive towards more earth-abundant and cost-effective materials has spurred interest in complexes of first-row transition metals like nickel. nih.gov Although not a primary photosensitizer itself in the way its ruthenium analogue is, nickel-bipyridine complexes are being investigated as components within broader photocatalytic systems.
The more significant role for [Ni(bpy)₃]²⁺ in renewable energy lies in electrocatalysis. It has been identified as an active molecular catalyst for the photocatalytic reduction of carbon dioxide (CO₂). researchgate.net In a heterogeneous system with a light-harvesting material like cadmium sulfide (B99878) (CdS), the nickel complex acts as a cocatalyst, facilitating the transfer of photogenerated electrons to CO₂. researchgate.netresearchgate.net This process converts CO₂ into valuable chemical fuels like carbon monoxide (CO). Research has demonstrated that a system containing [Ni(bpy)₃]Cl₂ can produce significantly more CO than a system without the complex, achieving an apparent quantum yield of 1.68% at 420 nm. researchgate.net
Furthermore, nickel-bipyridine complexes are being explored as catalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. rsc.orgwikipedia.org These catalysts can facilitate the reduction of protons to molecular hydrogen. While the specific [Ni(bpy)₃]²⁺ complex is one of many nickel-based systems being studied, the fundamental principles of electron transfer and substrate activation are shared. The catalytic activity is dependent on the redox potentials of the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. Computational studies suggest that non-covalent interactions within the catalyst's coordination sphere can play a significant role in the catalytic mechanism for HER. rsc.org
The table below presents a summary of the performance of a photocatalytic system utilizing [Ni(bpy)₃]Cl₂ for CO₂ reduction.
| Catalyst System | Product | Yield (µmol) | Conditions |
| CdS + [Ni(bpy)₃]Cl₂ | CO | 5.2 | 2h visible light, MeCN/TEOA/H₂O, CO₂ atm. |
| CdS only | CO | ~0.9 | 2h visible light, MeCN/TEOA/H₂O, CO₂ atm. |
| [Ni(bpy)₃]Cl₂ only | CO | 0 | 2h visible light, MeCN/TEOA/H₂O, CO₂ atm. |
| CdS + [Ni(bpy)₃]Cl₂ (in dark) | CO | 0 | 2h, MeCN/TEOA/H₂O, CO₂ atm. |
| Data adapted from Lin et al., Catalysis Letters (2019). researchgate.net |
Development of Hybrid Materials and Nanomaterials Utilizing the Compound as a Precursor
This compound is a valuable precursor for the synthesis of a variety of hybrid materials and nanomaterials. The organic ligands can be removed through thermal or chemical treatment, leaving behind nickel-based materials, or the complex itself can be incorporated as a structural unit into larger frameworks.
One straightforward application is its use as a precursor for the synthesis of nickel oxide (NiO) nanoparticles. By pyrolyzing the complex, the organic bipyridine ligands are burned off, and the nickel ions are oxidized to form NiO. The conditions of the pyrolysis can be controlled to influence the size, morphology, and crystallinity of the resulting nanoparticles.
More sophisticated applications involve integrating the [Ni(bpy)₃]²⁺ cation into hybrid materials such as metal-organic frameworks (MOFs) or coordination polymers. In these materials, the nickel complex can act as a node, connected by linker molecules to form extended, porous structures. While the saturated coordination sphere of [Ni(bpy)₃]²⁺ prevents it from acting as a direct node in traditional MOF synthesis, related species like [Ni(bpy)₂]²⁺, which can be formed in situ, can be incorporated. rsc.org Alternatively, the [Ni(bpy)₃]²⁺ cation can be encapsulated within the pores of a pre-formed MOF or other porous host, creating a ship-in-a-bottle type hybrid material.
The complex can also be used to create hybrid materials by depositing it onto surfaces or into matrices. Studies have shown that soft-landing mass spectrometry can be used to deposit intact [Ni(bpy)₃]²⁺ ions onto surfaces. rsc.org However, the interaction with the surface can lead to geometric distortions and even ligand loss, forming reactive undercoordinated species like [Ni(bpy)₂]²⁺. rsc.org This process can be controlled by co-depositing the cation with stabilizing counter-anions, which helps to preserve the integrity of the complex on the surface. rsc.org These surface-supported nickel complexes are of interest for applications in heterogeneous catalysis and as active layers in electronic devices.
Investigations into Chirality and Racemization Mechanisms of [Ni(bpy)₃]²⁺ Complexes
The tris-chelate structure of [Ni(bpy)₃]²⁺, with its three bidentate ligands arranged in a propeller-like fashion around the central nickel atom, is inherently chiral. The complex can exist as two non-superimposable mirror images, designated as the Δ (delta, for a right-handed propeller) and Λ (lambda, for a left-handed propeller) enantiomers. This chirality is a fundamental aspect of its chemistry and has implications for its interaction with other chiral molecules and with polarized light.
The separation of these enantiomers is a classic experiment in inorganic chemistry, often achieved by using a chiral resolving agent. Once separated, the enantiomers are optically active. However, like many chiral metal complexes, solutions of [Ni(bpy)₃]²⁺ can undergo racemization, where a pure enantiomer converts into a 1:1 mixture of both enantiomers, leading to a loss of optical activity.
The investigation into the mechanisms of this racemization process is a key area of research. Several pathways have been proposed for the racemization of tris-chelate complexes:
Dissociative Pathway: This involves the complete dissociation of one of the bipyridine ligands, forming a five-coordinate intermediate. The ligand can then re-coordinate from a different angle, leading to the opposite enantiomer.
Intramolecular Twist Mechanism: This pathway involves a non-dissociative rearrangement of the ligands. The most cited are the Ray-Dutt and Bailar twists, which involve the distortion of the complex through a trigonal prismatic transition state.
Monodentate Intermediate Pathway: This involves the decoordination of one of the nitrogen atoms of a single bipyridine ligand, forming a five-coordinate intermediate. The ligand can then rotate and re-coordinate, leading to inversion of the complex's chirality. chegg.com
For analogous robust complexes like [Ru(bpy)₃]²⁺, the least likely pathway for racemization is typically considered to be the complete dissociative pathway due to the high stability of the metal-ligand bonds. chegg.com Studies on the chirality of [Ni(bpy)₃]²⁺ are important for its potential applications in stereoselective catalysis and in the development of chiroptical materials. The ability to control the chiral environment at the metal center is crucial for designing catalysts that can produce a specific enantiomer of a product. Furthermore, the interaction of the Δ and Λ enantiomers with biological systems, such as DNA or proteins, can be significantly different, a principle that is well-explored in related ruthenium complexes. nih.govnih.gov
Future Perspectives in Nickel-Bipyridine Coordination Chemistry Research
The field of nickel-bipyridine coordination chemistry is poised for significant advancements, driven by the dual goals of fundamental understanding and practical application. Future research is likely to focus on several key areas, building upon the foundations laid by studies of complexes like this compound.
A major thrust will be the continued development of nickel-based catalysts for challenging chemical transformations. This includes not only the reduction of CO₂ and the evolution of hydrogen but also a wide array of reactions in organic synthesis. acs.orgnih.gov The merger of photoredox catalysis with nickel-bipyridine complexes has already proven to be a powerful strategy for cross-coupling reactions. acs.org Future work will likely involve the design of new bipyridine ligands with tailored electronic and steric properties to fine-tune the reactivity and selectivity of the nickel center. nih.gov Understanding the intricate mechanistic details, such as the role of different nickel oxidation states (0, I, II, and III) and the dynamics of ligand association and dissociation, will be critical for rational catalyst design. nih.govacs.org
The exploration of [Ni(bpy)₃]²⁺ and its derivatives in materials science is another promising frontier. The design and synthesis of novel supramolecular architectures, coordination polymers, and MOFs incorporating nickel-bipyridine units will continue to be an active area. These materials could find applications in gas storage and separation, sensing, and heterogeneous catalysis. The unique photophysical and electrochemical properties of these complexes will be further exploited in the development of molecular electronics, light-emitting devices, and advanced solar energy conversion systems.
Finally, a deeper investigation into the fundamental properties of these complexes will remain essential. This includes more detailed studies of their excited-state dynamics, racemization and isomerization processes, and interactions with their environment at the nanoscale. The synergy between experimental techniques, such as ultrafast spectroscopy and advanced microscopy, and high-level computational modeling will be crucial for unraveling the complex behavior of these molecules and guiding the design of the next generation of functional nickel-bipyridine complexes. rsc.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
